molecular formula C10H10O B1215093 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene CAS No. 2461-34-9

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Cat. No.: B1215093
CAS No.: 2461-34-9
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-UHFFFAOYSA-N
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Description

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, where an epoxide group is introduced into the tetrahydronaphthalene structure.

Preparation Methods

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,2,3,4-tetrahydronaphthalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at room temperature and yields the desired epoxide .

Industrial production methods may involve the use of more scalable processes, such as catalytic epoxidation using metal catalysts. These methods are designed to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide group to an alcohol or other reduced forms.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles such as amines or alcohols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological effects and applications in drug development .

Comparison with Similar Compounds

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBOIOUXXAJRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947508
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-34-9
Record name 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dialin oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-EPOXYTETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Z9CF52D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

36.5 g of 1,2-dihydronaphthalene (280.3 mmol) are treated with Oxone® according to the method described in Step A of Example 8 to yield the expected product in the form of an oil.
Quantity
36.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a mechanically stirred solution of 1,2-dihydronaphthalene (0.01 mol), dodecane (0.00 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml of dichloromethane at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 4 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded 1,2-dihydronaphthalene oxide in 99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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